1-(tert-Butoxycarbonyl)-5-methylindole
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Overview
Description
The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on trifluoroacetic acid-induced cleavage .Molecular Structure Analysis
The molecular formula of a similar compound, N-(tert-butoxycarbonyl)-l-phenylalanine, is C14H19NO4 . The Boc group adds stability to the molecule under basic hydrolysis conditions and catalytic reduction conditions .Chemical Reactions Analysis
The Boc group can be removed from the molecule under acidic conditions, commonly with trifluoroacetic acid . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a Boc group can vary widely depending on the rest of the molecule. For example, N-(tert-butoxycarbonyl)-l-phenylalanine is a solid at room temperature .Scientific Research Applications
In addition, there’s a research paper that discusses the deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes via Addition/Elimination with 3-Methoxypropylamine . This research is in the field of chemistry, specifically in the area of functionalized heteroarenes with protected N-functionality, which are ubiquitous in alkaloid natural products, pharmaceuticals, materials, and related compounds . The paper discusses a new strategy for deprotection of this complexant class .
- Field : Chemistry, specifically peptide synthesis .
- Summary : The Boc group is used in the synthesis of dipeptides . Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are used as starting materials in dipeptide synthesis .
- Methods : The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
- Results : The use of Boc-AAILs in dipeptide synthesis expands the applicability of AAILs, which have multiple reactive groups .
- Field : Organic synthesis .
- Summary : The Boc group is used as a protecting group for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
- Methods : Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
- Results : The use of the Boc group allows for the protection of amines during organic synthesis, preventing unwanted reactions .
Dipeptide Synthesis
Protection of Amines
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 5-methylindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10-5-6-12-11(9-10)7-8-15(12)13(16)17-14(2,3)4/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPCCUXHOQOAJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462680 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-5-methylindole | |
CAS RN |
129822-49-7 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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